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5-Bromo-3-(2,4-dimethylphenyl)isoxazole

Cat. No.: B13800849
M. Wt: 252.11 g/mol
InChI Key: WVNDSRCTOJPHDC-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Core in Chemical Biology and Medicinal Chemistry

The isoxazole ring and its derivatives are cornerstones in the development of new therapeutic agents, demonstrating the vital role of heterocyclic chemistry in medicine.

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in the ring, are fundamental to drug discovery and development. mdpi.com Their vast structural diversity and versatile chemical properties make them ideal scaffolds for designing novel drugs. mdpi.comrroij.com It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring.

These scaffolds are prevalent in numerous natural products, including vitamins and antibiotics, and form the basis of a wide range of synthetic drugs. In medicinal chemistry, heterocyclic structures are prized for their ability to be chemically modified to fine-tune a molecule's properties. This allows chemists to optimize potency, selectivity, and pharmacokinetic characteristics like absorption, distribution, metabolism, and excretion (ADME), ultimately leading to safer and more effective drugs. rroij.com Nitrogen-containing heterocycles are particularly widespread in pharmaceuticals because they can form specific interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. rroij.com

The isoxazole core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities. nih.govrsc.org The inclusion of the isoxazole ring in a molecule can enhance its therapeutic efficacy, improve its pharmacokinetic profile, and reduce toxicity. ijpca.org

Table 1: Selected Pharmacological Activities of Isoxazole Derivatives
Pharmacological ActivityDescriptionReferences
Anti-inflammatoryInhibition of inflammatory pathways, such as COX enzymes. nih.govijpca.orgnih.gov
AnticancerActivity against various cancer cell lines through mechanisms like apoptosis induction. nih.govresearchgate.netnih.gov
AntimicrobialEfficacy against bacterial and fungal pathogens. nih.govijpca.org
AntiviralInhibition of viral replication. ijpca.orgnih.gov
AnticonvulsantModulation of central nervous system activity to prevent seizures. nih.gov
AnalgesicPain relief properties. ijpca.orgnih.gov
NeuroprotectiveProtection of nerve cells from damage or degeneration. nih.govrsc.org

Structural Features and Research Context of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

While extensive biological studies on this compound are not widely documented in public literature, its structure suggests it is a valuable intermediate compound for chemical synthesis and a candidate for discovery research. Its potential is derived from the distinct properties of its halogen and substituted aryl components. The compound is identified by the CAS Number 51725-97-4. labshake.com

Table 2: Chemical Properties of this compound
PropertyValue
CAS Number51725-97-4
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol

The introduction of a halogen atom, such as bromine, onto a heterocyclic ring is a key strategy in medicinal chemistry known as halogenation. vasu-industries.com Bromine is widely used in pharmaceutical synthesis where it can act as a "reactive handle," providing a site for further chemical modifications. acsgcipr.org This allows chemists to build more complex molecules through reactions like palladium-catalyzed cross-couplings. mdpi.com

Beyond its synthetic utility, the bromine atom itself can significantly influence a molecule's biological properties. The presence of a halogen can alter a compound's lipophilicity (its ability to dissolve in fats and cross cell membranes), metabolic stability, and binding affinity to its target protein. ump.edu.pl In some cases, bromination enhances the potency of a compound. For example, studies have shown that isoxazole derivatives with bromo substitutions on an attached phenyl ring exhibit significant anti-inflammatory and antibacterial activity. ijpca.orgnih.gov The bromine atom can also form a specific type of non-covalent interaction called a "halogen bond," which can contribute favorably to the binding of a drug to its target. ump.edu.pl

The 2,4-dimethylphenyl group attached to the isoxazole ring is an example of a substituted aryl moiety. Aryl groups (aromatic rings) are common features in drug molecules. biomedres.us Adding substituents, like the two methyl groups in this case, is a deliberate design choice to modulate the molecule's properties.

These substituents can affect the molecule in several ways:

Steric Effects : The size and shape of the methyl groups can influence how the molecule fits into the binding site of a target protein, potentially increasing selectivity and reducing off-target effects. biomedres.us

Electronic Effects : Methyl groups are weakly electron-donating, which can alter the electron distribution in the aromatic ring and influence interactions with the biological target. biomedres.usfigshare.com

Lipophilicity : The addition of alkyl (methyl) groups generally increases a molecule's lipophilicity. This can affect its solubility, absorption into the body, and ability to cross biological barriers like the blood-brain barrier. biomedres.us

By strategically placing substituents on an aryl ring, medicinal chemists can fine-tune the pharmacological profile of a compound to achieve the desired therapeutic effect. biomedres.usbiomedres.us The specific substitution pattern is critical, as different isomers (e.g., 2,4-dimethyl vs. 3,5-dimethyl) can result in significantly different biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO B13800849 5-Bromo-3-(2,4-dimethylphenyl)isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-3-(2,4-dimethylphenyl)-1,2-oxazole

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10/h3-6H,1-2H3

InChI Key

WVNDSRCTOJPHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2)Br)C

Origin of Product

United States

Chemical Reactivity and Transformations of 5 Bromo 3 2,4 Dimethylphenyl Isoxazole

Functionalization at the Bromine Atom

The carbon-bromine bond at the 5-position of the isoxazole (B147169) ring is the principal site for functionalization. This is largely achieved through palladium-catalyzed reactions that replace the bromine atom with a variety of organic moieties, or through nucleophilic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and widely utilized methods for forming carbon-carbon bonds. For substrates like 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, these reactions offer a modular approach to synthesize a diverse array of 5-substituted isoxazole derivatives. The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the bromo-isoxazole to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Suzuki–Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. youtube.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid reagents. researchgate.netnih.gov For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position. The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and suppressing side reactions.

Commonly employed catalyst systems include palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) or more sterically demanding tri-tert-butylphosphine. researchgate.net The base, often an inorganic carbonate or phosphate, is essential for the transmetalation step. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-arylisoxazoles The following data is representative of typical conditions used for 3-aryl-5-bromoisoxazole substrates and illustrates the expected outcomes for this compound.

Boronic Acid PartnerPalladium CatalystLigandBaseSolventExpected Product
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O3-(2,4-dimethylphenyl)-5-phenylisoxazole
4-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)isoxazole
Thiophene-2-boronic acidPd(dppf)Cl₂dppfCs₂CO₃DME3-(2,4-dimethylphenyl)-5-(thiophen-2-yl)isoxazole

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling strategies further expand the synthetic utility of this compound for creating diverse molecular architectures.

Sonogashira Coupling : This reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a dual catalyst system of palladium and a copper(I) salt, such as CuI, in the presence of an amine base. researchgate.net This method allows for the synthesis of 5-alkynylisoxazoles, which are valuable intermediates for further transformations. Copper-free Sonogashira variants have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide generated during the catalytic cycle. nih.gov This allows for the introduction of vinyl groups at the C5 position of the isoxazole ring. nih.govbeilstein-journals.org

Stille Coupling : The Stille reaction couples the substrate with an organotin reagent (organostannane). rsc.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to many functional groups. However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture.

Table 2: Overview of Other Cross-Coupling Reactions for 5-Bromo-3-arylisoxazoles The following data is representative of typical conditions used for 3-aryl-5-bromoisoxazole substrates.

Reaction NameCoupling PartnerCatalyst SystemBaseExpected Product Class
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂ / CuIEt₃N5-Alkynylisoxazoles
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃K₂CO₃5-Alkenylisoxazoles
Stille Organostannane (e.g., Vinyltributyltin)Pd(PPh₃)₄-5-Aryl/Vinylisoxazoles

Nucleophilic Substitution Reactions

Direct displacement of the bromine atom on the isoxazole ring by a nucleophile can occur via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This pathway is distinct from SN1 or SN2 reactions, which are typical for aliphatic halides. The SNAr reaction proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com

The feasibility of this reaction depends on the electron-withdrawing nature of the heterocyclic ring, which helps to stabilize the anionic intermediate. While the isoxazole ring itself is electron-deficient, SNAr reactions on 5-bromoisoxazoles generally require strong nucleophiles (e.g., alkoxides, thiolates) and may necessitate forcing conditions such as high temperatures. youtube.comyoutube.com The presence of additional electron-withdrawing groups on the ring would further facilitate this transformation.

Reactivity of the Isoxazole Ring System

The isoxazole ring is a stable aromatic heterocycle, but the inherent weakness of the N–O bond makes it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement into other heterocyclic systems.

Ring-Opening Reactions and Rearrangements

The isoxazole scaffold can undergo a variety of transformations that involve the cleavage of the N-O bond, fundamentally altering the molecular structure.

Base-Induced Ring Opening : Strong bases can induce the cleavage of the isoxazole ring. For 3,5-disubstituted isoxazoles, this can lead to the formation of β-amino enones or related acyclic compounds. beilstein-journals.orgnih.gov The specific outcome is often dependent on the substitution pattern of the isoxazole and the reaction conditions employed. organic-chemistry.org

Rearrangement Reactions : Isoxazoles can undergo several types of rearrangements. The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed process in which an isoxazole can isomerize into a different heterocyclic system. acs.orgbeilstein-journals.org For example, isoxazolo[4,5-b]pyridine (B12869654) derivatives have been observed to rearrange into triazole products under basic conditions. nih.gov

Photochemical Rearrangements : Upon exposure to UV light, isoxazoles can undergo photochemical isomerization. This process often proceeds through the homolytic cleavage of the N–O bond to form an acyl azirine intermediate, which can then rearrange to form oxazoles or be trapped to yield other products like ketenimines. nih.govacs.org

Reductive Ring Cleavage : Catalytic hydrogenation can also lead to the cleavage of the N-O bond, typically resulting in the formation of β-amino enones.

Electrophilic Ring-Opening : Treatment with certain electrophilic reagents can also induce ring opening. For instance, a ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent has been developed to produce tertiary fluorinated carbonyl compounds. researchgate.netorganic-chemistry.org

Table 3: Summary of Isoxazole Ring Transformations

Transformation TypeConditions / ReagentsResulting Product Class
Base-Induced Ring OpeningStrong Base (e.g., NaOEt)Acyclic compounds (e.g., β-amino enones)
Boulton-Katritzky RearrangementHeat or BaseIsomeric Heterocycles (e.g., Triazoles)
Photochemical RearrangementUV Light (200–330 nm)Ketenimines, Oxazoles
Reductive CleavageCatalytic Hydrogenation (e.g., H₂/Pd)β-Amino Enones
Ring-Opening FluorinationElectrophilic Fluorinating Agent (e.g., Selectfluor®)α-Fluorocyanoketones

Electrophilic and Nucleophilic Attack on the Isoxazole Nucleus

The isoxazole ring is generally considered an electron-poor system, which influences its susceptibility to electrophilic and nucleophilic attacks. The presence of a bromine atom at the C5 position further modifies the reactivity of the heterocyclic core.

Electrophilic Attack:

The isoxazole nucleus is relatively resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, under forcing conditions, electrophilic attack is most likely to occur at the C4 position, which is the most electron-rich carbon in the isoxazole ring. This regioselectivity is a known trend for isoxazole systems. organic-chemistry.org The presence of the bromine atom at C5 and the bulky 2,4-dimethylphenyl group at C3 may sterically hinder the approach of an electrophile to the C4 position to some extent.

Nucleophilic Attack:

The C5 position of the isoxazole ring, bearing a bromine atom, is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the isoxazole ring system facilitates the displacement of the bromide ion by a variety of nucleophiles. This reactivity is analogous to that observed in other 5-haloisoxazoles and electron-deficient halogenated heterocycles. organic-chemistry.orgnih.gov A range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromide to yield 5-substituted isoxazole derivatives. The reaction typically proceeds under basic conditions or with the use of a palladium catalyst.

A concerted SNAr mechanism has been reported for the reaction of 5-bromo-1,2,3-triazines with phenols, which could be a comparable system. organic-chemistry.orgnih.gov This suggests that the reaction might proceed without the formation of a traditional Meisenheimer intermediate.

Reaction Type Position of Attack Influencing Factors Potential Reagents
Electrophilic SubstitutionC4Electron-deficient nature of the isoxazole ring, steric hindrance.Halogens (e.g., Br₂, Cl₂), Nitrating agents (e.g., HNO₃/H₂SO₄)
Nucleophilic SubstitutionC5Good leaving group (Br), electron-withdrawing isoxazole ring.Alkoxides (e.g., NaOMe), Amines (e.g., RNH₂), Thiols (e.g., RSH)

Transformations Involving the 2,4-Dimethylphenyl Group

The 2,4-dimethylphenyl substituent at the C3 position of the isoxazole ring is also amenable to chemical transformations, primarily through electrophilic aromatic substitution on the aryl ring and functionalization of the methyl side chains.

The potential sites for electrophilic attack on the 2,4-dimethylphenyl ring are the C3', C5', and C6' positions. The directing effects of the methyl groups at C2' and C4' would strongly favor substitution at the C3' and C5' positions. The C6' position is sterically hindered by the adjacent isoxazole ring.

Common electrophilic aromatic substitution reactions that could be performed include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

Reaction Type Directing Groups Favored Positions Potential Reagents
Halogenation2'-Methyl, 4'-Methyl3', 5'Br₂/FeBr₃, Cl₂/AlCl₃
Nitration2'-Methyl, 4'-Methyl3', 5'HNO₃/H₂SO₄
Friedel-Crafts Alkylation2'-Methyl, 4'-Methyl3', 5'R-Cl/AlCl₃
Friedel-Crafts Acylation2'-Methyl, 4'-Methyl3', 5'R-COCl/AlCl₃

The two methyl groups on the phenyl ring are potential sites for functionalization. These benzylic positions can undergo a variety of chemical transformations.

Oxidation: The methyl groups can be oxidized to various functional groups. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of carboxylic acids. Milder oxidizing agents can potentially yield aldehydes or benzylic alcohols.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom onto the methyl group, forming a benzylic halide. These halides are versatile intermediates for further nucleophilic substitution reactions.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Design Principles for Isoxazole (B147169) Derivatives in Biological Contexts

Isoxazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. nih.gov These compounds are key components in a variety of drugs with applications ranging from anti-inflammatory to anticancer treatments. ijpca.orgijcrt.org The design of biologically active isoxazole derivatives is often guided by several key principles. One fundamental aspect is the isoxazole ring's ability to act as a bioisostere for other functional groups, such as amides or esters, which can enhance the molecule's metabolic stability and pharmacokinetic profile.

Structural modifications are a cornerstone of designing isoxazole derivatives with enhanced pharmacological properties. nih.gov The substituents on the isoxazole moiety play a critical role in the molecule's ability to form complexes with biological targets. nih.gov For instance, the introduction of various functional groups can modulate the compound's electronic and steric properties, which in turn affects its binding affinity and selectivity for specific enzymes or receptors. The versatility of the isoxazole ring allows for the synthesis of a broad spectrum of derivatives, making it an attractive scaffold for developing therapies against a range of diseases, including cancer and neurodegenerative disorders. nih.gov

Influence of Substituents on Molecular Interactions

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and its appended moieties. These substituents can influence the molecule's lipophilicity, electronic distribution, and steric hindrance, all of which are critical for effective interaction with biological targets.

The introduction of halogen atoms, such as bromine, into the structure of isoxazole derivatives can significantly impact their biological activity. Halogenation can alter the electronic properties of the molecule, often leading to enhanced potency. For example, studies have shown that the presence of a bromine group at the C-5 position of the phenyl ring in some isoxazole derivatives can enhance their antibacterial activity. ijpca.org The electron-withdrawing nature of halogens can also play a role in the molecule's ability to interact with target enzymes. In some cases, halogenated derivatives have shown increased selectivity towards specific enzyme isoforms, such as COX-2. nih.gov

The presence of a 2,4-dimethylphenyl group at the 3-position of the isoxazole ring is a key structural feature of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole. While direct studies on this specific compound are limited, the influence of substituted phenyl rings on the activity of isoxazole derivatives is well-documented. The methyl groups on the phenyl ring can influence the molecule's conformation and its ability to fit into the binding pocket of a target enzyme. The steric bulk of the dimethylphenyl group may contribute to the selectivity of the compound by favoring interactions with enzymes that have a complementary binding site. Furthermore, the lipophilic nature of the methyl groups can enhance the compound's ability to cross cell membranes.

The biological activity of isoxazole derivatives is highly sensitive to the position of substituents on the isoxazole ring. For 3,5-disubstituted isoxazoles, the nature of the groups at both positions is critical for determining the compound's pharmacological profile. For instance, in a series of 3,5-disubstituted isoxazoles, the presence of a trimethoxyphenyl group at the 5-position was found to be important for anti-inflammatory and anticancer activities. The substituents at the 3- and 5-positions can also influence the molecule's selectivity for different enzymes. For example, certain substitutions can lead to selective inhibition of COX-2 over COX-1, which is a desirable property for anti-inflammatory drugs. nih.gov

Molecular Mechanisms of Action (Pre-clinical and Cellular Levels)

Isoxazole derivatives have been shown to exert their biological effects through the modulation of various enzymes. At the pre-clinical and cellular levels, these compounds have demonstrated inhibitory activity against a range of targets, highlighting the versatility of the isoxazole scaffold in drug design.

Cyclooxygenase (COX) Inhibition: Several isoxazole derivatives have been identified as potent inhibitors of cyclooxygenase enzymes, particularly COX-2. ijpca.orgnih.gov COX-2 is an inducible enzyme that plays a key role in inflammation and pain. The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The isoxazole ring is a core structural feature of some selective COX-2 inhibitors, such as valdecoxib. ijpca.org

Histone Deacetylase (HDAC) Inhibition: Isoxazole-based compounds have also been investigated as inhibitors of histone deacetylases (HDACs). ijpca.org HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer. Some isoxazole derivatives have been shown to inhibit HDAC6 with good potency. ijpca.org The 3-hydroxy-isoxazole moiety, in particular, has been identified as a novel zinc-binding group that can interact with the catalytic zinc ion in the active site of HDACs. ijpca.org

Serine Acetyltransferase Inhibition: The isoxazole scaffold has been explored for the development of inhibitors of bacterial serine acetyltransferase (SAT). SAT is an enzyme involved in the biosynthesis of L-cysteine in bacteria, a pathway that is absent in mammals, making it an attractive target for new antibacterial agents. nih.gov

Monoamine Oxidase (MAO) Inhibition: Isoxazole derivatives have been designed and synthesized as inhibitors of monoamine oxidases (MAOs), which are important targets for the treatment of neurological disorders. researchgate.net Phenylisoxazole carbohydrazides, for instance, have shown significant inhibitory activity against MAO-B. researchgate.net

Topoisomerase II Inhibition: Some heterocyclic compounds, including those with structures related to isoxazoles, have been found to inhibit eukaryotic DNA topoisomerase II. nih.gov This enzyme is essential for DNA replication and is a validated target for anticancer drugs.

Interactive Data Tables

Table 1: COX Inhibition by Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole Derivative A130.0640.0134.92
Isoxazole Derivative B2--20.7
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b)-Significant Inhibition-

Data synthesized from multiple sources for illustrative purposes.

Table 2: HDAC Inhibition by Isoxazole Derivatives

CompoundTargetIC50 (nM)
3-hydroxy-isoxazole derivativeHDAC6700

Data synthesized from multiple sources for illustrative purposes.

Pathway-Specific Biological Responses (e.g., Apoptosis Induction, NFκB Modulation)

Apoptosis Induction:

A significant body of research demonstrates that various isoxazole derivatives possess potent pro-apoptotic activity in cancer cells. nih.govresearchgate.netingentaconnect.comnih.gov These compounds have been shown to induce both early and late stages of apoptosis in various tumor cell lines, including human erythroleukemic K562 cells and glioblastoma cells. nih.govingentaconnect.com The induction of apoptosis by isoxazole derivatives is a promising mechanism for their potential anticancer effects. nih.govespublisher.com

The pro-apoptotic activity of isoxazoles is often linked to their ability to inhibit heat shock protein 90 (HSP90). nih.govingentaconnect.com By inhibiting HSP90, these compounds can trigger the degradation of client proteins that are essential for tumor cell survival, leading to programmed cell death. The specific substitutions on the isoxazole ring and its appended phenyl groups play a crucial role in determining the potency and selectivity of this pro-apoptotic effect. For this compound, the nature and position of the bromo and dimethylphenyl substituents would be critical determinants of its potential to induce apoptosis.

Table 2: Pro-apoptotic Activity of Representative Isoxazole Derivatives

Cell Line Activity Mechanism Reference
K562 (Erythroleukemic) Induction of early and late apoptosis. Associated with erythroid differentiation program. nih.gov
U251-MG and T98G (Glioblastoma) Antiproliferative and pro-apoptotic effects. Structure-dependent. nih.gov
Various Cancer Cells Induction of apoptosis. Inhibition of HSP90. nih.govingentaconnect.comnih.gov

NFκB Modulation:

The transcription factor NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Several studies have highlighted the anti-inflammatory properties of isoxazole derivatives, suggesting a potential role in modulating the NFκB pathway. scholarsresearchlibrary.comnih.govnih.govresearchgate.net For example, certain indolyl-isoxazolidines have been shown to significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage-like cells, a process often regulated by NFκB. nih.gov

The anti-inflammatory effects of isoxazole derivatives are influenced by the substituents on the heterocyclic ring. The presence of specific groups can enhance their ability to suppress inflammatory responses. scholarsresearchlibrary.com The 2,4-dimethylphenyl group in this compound could influence its anti-inflammatory potential and its ability to modulate NFκB signaling.

Cellular Process Disruption in Pathogens

The isoxazole scaffold is a common feature in a variety of antimicrobial agents. manipal.eduresearchgate.netijrrjournal.comipindexing.comresearchgate.net The biological activity of these compounds is highly dependent on the nature of the substituents at the 3- and 5-positions of the isoxazole ring. ijpca.org

Studies on 3,5-disubstituted isoxazoles have shown that the presence of certain functional groups can enhance their antibacterial activity. ijpca.org For instance, the introduction of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring has been shown to improve antibacterial efficacy against both Gram-positive and Gram-negative bacteria. ijpca.org

Table 3: Structure-Activity Relationship for Antimicrobial Isoxazoles

Position Favorable Substituents for Antibacterial Activity Reference
C-3 Phenyl Ring Nitro, Chlorine ijpca.org
C-5 Phenyl Ring Methoxy, Dimethylamino, Bromine ijpca.org

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone for the molecular-level investigation of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the dimethylphenyl ring, the two methyl group protons, and the lone proton on the isoxazole (B147169) ring (H-4). The chemical shift of the isoxazole H-4 proton is particularly diagnostic for 3,5-disubstituted isoxazoles and is expected to appear as a sharp singlet. researchgate.netunifi.it The protons on the dimethylphenyl ring would show characteristic splitting patterns (doublets, singlets) based on their positions and couplings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the two carbons of the isoxazole ring, the carbons of the dimethylphenyl ring, and the two methyl group carbons. The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are crucial for confirming the substitution pattern. acs.org

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons on the aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Expected ¹H and ¹³C NMR Signals for this compound
Atom TypeExpected Signal TypeSignificance
Isoxazole H-4SingletConfirms the presence and electronic environment of the isoxazole ring proton. unifi.it
Aromatic CHMultiplets/SingletsDefines the substitution pattern and connectivity of the 2,4-dimethylphenyl group.
Methyl (CH₃)SingletsIndicates the presence of two distinct methyl groups on the phenyl ring.
Isoxazole C-3, C-4, C-5Resonances in aromatic/olefinic regionConfirms the isoxazole ring structure and substitution. C-5 would be downfield due to bromine attachment.
Aromatic CMultiple resonancesCorresponds to the carbons of the dimethylphenyl substituent.
Methyl CResonances in aliphatic regionCorresponds to the two methyl group carbons.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

MS and ESI-MS: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate the molecular ion (M⁺). The resulting mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), providing strong evidence for its presence. nih.gov The fragmentation pattern observed in the spectrum gives clues about the molecule's structure, often showing cleavage of the isoxazole ring or loss of substituents. acs.orglibretexts.org

HRMS: High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular mass, allowing for the determination of the exact elemental formula (C₁₁H₁₀BrNO). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, offering definitive proof of the chemical formula. rsc.org

Table 2: Expected Mass Spectrometry Data for this compound
TechniqueInformation ObtainedExpected Result
MS (EI, ESI)Molecular Weight and Isotopic PatternA molecular ion peak [M]⁺ with a characteristic M+2 peak of nearly equal intensity, confirming the presence of one bromine atom.
MS/MSStructural FragmentationFragments corresponding to the isoxazole ring, the dimethylphenyl group, and potential rearrangements. researchgate.net
HRMSExact Mass and Elemental FormulaA highly accurate mass measurement that corresponds to the calculated exact mass of C₁₁H₁₀BrNO.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule and is used to identify the presence of specific functional groups. wikipedia.org The IR spectrum of this compound would display characteristic absorption bands. Key vibrations include C=N and N-O stretching from the isoxazole ring, C=C stretching from both the isoxazole and phenyl rings, and C-H stretching from the aromatic and methyl groups. rjpbcs.comresearchgate.net The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl and isoxazole rings in this compound is expected to absorb UV light, resulting in one or more absorption maxima (λ_max) that are characteristic of its chromophore system.

Table 3: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationSignificance
~3100-3000Aromatic C-H stretchIndicates the presence of the phenyl ring.
~2950-2850Aliphatic C-H stretchConfirms the methyl groups.
~1615-1500C=C and C=N stretchCharacteristic of the conjugated phenyl and isoxazole ring systems. rjpbcs.com
~1450-1350N-O stretchConfirms the isoxazole heterocycle.
Below 1000C-Br stretch / Aromatic C-H bendProvides evidence for the bromine substituent and the substitution pattern of the phenyl ring.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. The compound would have a characteristic retention factor (Rf) value on a specific stationary phase (e.g., silica (B1680970) gel) with a given mobile phase.

Column Chromatography: For purification on a preparative scale, column chromatography using silica gel is the standard method. nih.govmdpi.com A solvent system (eluent), typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297), would be optimized to separate the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive assessment of purity than TLC. A pure sample of this compound would show a single sharp peak under specific chromatographic conditions (column, mobile phase, flow rate, and detector).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages for this compound would be compared against the calculated theoretical values based on its chemical formula, C₁₁H₁₀BrNO. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. rsc.orgajrconline.org

Table 4: Theoretical Elemental Composition of C₁₁H₁₀BrNO
ElementAtomic MassMoles in FormulaMass in FormulaPercentage (%)
Carbon (C)12.01111132.12149.28
Hydrogen (H)1.0081010.0803.76
Bromine (Br)79.904179.90429.80
Nitrogen (N)14.007114.0075.23
Oxygen (O)15.999115.9995.97
Total 268.111 100.00

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Induced Fit Docking and Conformational Analysis:Information regarding induced fit docking simulations or the conformational analysis of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole upon binding to a receptor is not present in the reviewed literature.

While computational studies have been conducted on other bromo- and isoxazole-containing derivatives, extrapolating that data to this specific compound would be scientifically inaccurate. Further experimental and computational research is required to elucidate the properties outlined in the request.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and stability of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique to isoxazole (B147169) derivatives provide a framework for understanding its potential dynamic characteristics.

MD simulations on various isoxazole-containing compounds have been employed to investigate their interactions with biological targets, such as proteins, and to assess their conformational stability. For instance, simulations of isoxazole derivatives complexed with enzymes have been used to confirm the stability of the ligand within the active site. tandfonline.combohrium.com These studies often analyze metrics like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the movement of the ligand and protein atoms over the simulation period. frontiersin.org A stable RMSD value over tens to hundreds of nanoseconds suggests that the ligand-protein complex has reached equilibrium and the binding is stable. bohrium.com

In the context of this compound, an MD simulation could provide insights into:

Conformational Flexibility: Understanding how the 2,4-dimethylphenyl group rotates relative to the isoxazole ring and how the bromine atom influences this flexibility.

Solvent Interactions: Simulating the compound in a solvent like water to observe how it interacts with its environment, which is crucial for predicting its behavior in biological systems.

Stability of Putative Complexes: If this compound were to be docked into a hypothetical protein target, MD simulations could validate the stability of the predicted binding pose.

Direct chemical dynamics simulations have also been used to study the fragmentation chemistry of deprotonated isoxazole and its derivatives under collision-induced dissociation conditions. nih.govacs.org These simulations provide detailed, atom-level mechanisms of dissociation, which can be crucial in analytical chemistry and for understanding the fundamental stability of the isoxazole ring. nih.govacs.org

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of an Isoxazole Derivative-Protein Complex

Simulation Time (ns)RMSD of Ligand (Å)RMSD of Protein Backbone (Å)Number of Hydrogen Bonds
00.000.003
101.251.502
201.301.652
301.281.703
401.351.682
501.321.722
601.401.751
701.381.732
801.421.802
901.411.782
1001.451.812

This table is a generalized representation of data that could be obtained from an MD simulation and does not represent actual results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on isoxazole derivatives have been conducted for various biological activities, including anti-inflammatory, antiviral, and receptor agonist activities. mdpi.comnih.govnih.gov These studies typically involve a series of related compounds where structural modifications are systematically made, and the corresponding changes in biological activity are measured.

The general workflow of a QSAR study involves:

Data Set Selection: A series of isoxazole derivatives with known biological activities (e.g., IC50 values) is compiled. tandfonline.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, functional group counts) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA and CoMSIA analyses). mdpi.comnih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. tandfonline.comnih.gov

For example, a 3D-QSAR study on isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists revealed that hydrophobic and electronegative properties at specific positions on the molecule were crucial for activity. mdpi.com Contour maps generated from these models can guide the design of new, more potent compounds. mdpi.com Similarly, QSAR models have been successfully developed for the anti-inflammatory activity of 3,5-disubstituted isoxazoles, showing a strong correlation between predicted and observed activities. nih.govresearchgate.net

A hypothetical QSAR model for a series of compounds including this compound could identify the importance of the bromo-substituent (electronegativity, size) and the dimethylphenyl group (hydrophobicity, steric bulk) for a particular biological activity.

Table 2: Example of a Data Set for a QSAR Study of Isoxazole Derivatives

CompoundR1-substituentR2-substituentLog(1/IC50)Predicted Log(1/IC50)
1HH4.54.6
2BrH5.25.1
3ClH5.05.0
4Br2,4-dimethyl6.16.0
5Cl2,4-dimethyl5.95.8
6H2,4-dimethyl5.45.5
7Br4-methoxy5.85.7
8Cl4-methoxy5.65.6

This table is a generalized representation of data used in a QSAR study and does not represent actual experimental or predicted values for the compounds listed.

Prospective Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of 5-Bromo-3-(2,4-dimethylphenyl)isoxazole. While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632), are well-established, they often require harsh reaction conditions or generate significant waste. nih.gov

Future synthetic strategies are expected to focus on:

Green Chemistry Approaches: Utilizing aqueous media, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact. nih.govrsc.orgsemanticscholar.org

Metal-Free Catalysis: Exploring organocatalysis and other metal-free methods to avoid the cost and toxicity associated with transition metal catalysts often used in cycloaddition reactions. nih.gov

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.

A significant challenge in the synthesis of 3,5-disubstituted isoxazoles is achieving high regioselectivity, particularly in cycloaddition reactions. researchgate.net The development of catalysts and reaction conditions that favor the desired isomer of this compound will be a key area of investigation.

Exploration of Undiscovered Reactivity Patterns for Derivatization

The bromine atom at the 5-position of the isoxazole ring is a key functional group for derivatization. Future research will likely focus on exploring its reactivity in a wider range of chemical transformations beyond standard cross-coupling reactions.

Potential Areas of Exploration:

Reaction TypePotential Reagents and ConditionsExpected Products
Sonogashira Coupling Terminal alkynes, Pd catalyst, Cu co-catalyst5-Alkynyl-3-(2,4-dimethylphenyl)isoxazoles
Suzuki Coupling Aryl or heteroaryl boronic acids, Pd catalyst, base5-Aryl/heteroaryl-3-(2,4-dimethylphenyl)isoxazoles
Buchwald-Hartwig Amination Amines, Pd catalyst, base5-Amino-3-(2,4-dimethylphenyl)isoxazole derivatives
Heck Coupling Alkenes, Pd catalyst, base5-Alkenyl-3-(2,4-dimethylphenyl)isoxazoles
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., thiols, alkoxides)5-Substituted-3-(2,4-dimethylphenyl)isoxazoles

The inherent reactivity of the isoxazole ring, including the lability of the N-O bond under certain basic or reductive conditions, presents a challenge in these derivatization reactions. researchgate.netresearchgate.net Careful optimization of reaction conditions will be necessary to achieve the desired transformations without cleaving the isoxazole core.

Identification and Validation of New Molecular Targets

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ijpca.orgijpca.org However, the specific molecular targets for many of these compounds, including potentially this compound, remain to be fully elucidated.

Future research should focus on:

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the protein targets of this compound and its derivatives.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be required to validate these targets and elucidate the mechanism by which the compound exerts its biological effect.

A significant challenge will be to identify novel targets that are relevant to disease pathology and to develop derivatives with high selectivity for these targets to minimize off-target effects.

Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are powerful tools for the rational design of new isoxazole-based therapeutic agents. researchgate.netresearchgate.net Future research in this area will likely involve the use of more sophisticated computational methods to predict the biological activity and pharmacokinetic properties of novel derivatives of this compound.

Advanced Computational Approaches:

MethodologyApplication
Quantum Mechanics (QM) Calculation of electronic properties, reaction mechanisms, and spectroscopic data.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of ligand-receptor complexes and prediction of binding affinities.
Free Energy Perturbation (FEP) Accurate calculation of relative binding affinities of a series of related ligands.
Machine Learning (ML) and Artificial Intelligence (AI) Development of predictive models for biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The accuracy of these computational predictions is highly dependent on the quality of the force fields and algorithms used. A continuous challenge is the development and validation of more accurate and reliable computational models for predicting the complex biological behavior of small molecules.

Integration of Chemical Synthesis and Biological Evaluation for Iterative Design

The successful development of new therapeutic agents based on the this compound scaffold will require a close integration of chemical synthesis and biological evaluation in an iterative design-make-test-analyze cycle.

This iterative process will involve:

Design: Using computational tools and structure-activity relationship (SAR) data to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Synthesis: Employing efficient and versatile synthetic methods to prepare the designed compounds.

Testing: Screening the synthesized compounds in a panel of relevant biological assays.

Analysis: Analyzing the biological data to refine the SAR and inform the next round of design.

A key challenge in this process is the often-long cycle times for synthesizing and testing new compounds. The adoption of high-throughput synthesis and screening technologies will be crucial for accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 5-Bromo-3-(2,4-dimethylphenyl)isoxazole, and how do reaction conditions impact yield?

  • Methodological Answer : Optimal synthesis typically involves halogenation or cyclocondensation reactions. For example, refluxing substituted phenyl precursors with bromoacetyl derivatives in anhydrous solvents (e.g., ethanol) under inert conditions minimizes hydrolysis of sensitive intermediates. Triethylamine is often used as a base to neutralize HBr byproducts. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification via column chromatography (silica gel, gradient elution) are critical for isolating high-purity products. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (4–6 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR should show aromatic protons (δ 6.8–7.5 ppm), isoxazole protons (δ 6.2–6.5 ppm), and methyl groups (δ 2.2–2.5 ppm). <sup>13</sup>C NMR confirms the isoxazole ring (C=O at ~160 ppm, C-Br at ~95 ppm).
  • IR : Key peaks include C-Br stretch (~600 cm⁻¹) and C=N/C=O vibrations (~1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 280 (C11H10BrNO<sup>+</sup>) and fragmentation patterns (e.g., loss of Br at m/z 200). X-ray crystallography (for crystalline derivatives) provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo substituent in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the bromine atom, identifying susceptible sites for nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) are modeled using continuum solvation models. Transition state analysis (IRC calculations) reveals energy barriers for SN2 pathways. Experimental validation via kinetic studies (monitoring by <sup>1</sup>H NMR) corroborates computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for isoxazole derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Meta-analysis of published IC50 values using standardized normalization (e.g., pIC50 = -log10(IC50)) and statistical tools (ANOVA) identifies outliers. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity. Structural analogs with controlled substituent variations (e.g., replacing Br with Cl) clarify structure-activity relationships (SAR) .

Q. How do steric and electronic effects of the 2,4-dimethylphenyl group influence the compound’s stability under oxidative conditions?

  • Methodological Answer : The electron-donating methyl groups enhance aromatic ring stability but may sterically hinder oxidation at the isoxazole ring. Accelerated stability testing (40°C/75% RH for 28 days) with HPLC monitoring quantifies degradation products (e.g., sulfoxides or ring-opened byproducts). Comparative studies with non-methylated analogs reveal kinetic stabilization via Hammett plots (σpara values for substituents) .

Methodological Design Questions

Q. What in vitro models are appropriate for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :

  • Bacterial Strains : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) in Mueller-Hinton broth.
  • Assay Protocol : Broth microdilution (CLSI guidelines) determines MIC values (0.5–128 µg/mL). Synergy testing with β-lactams (e.g., checkerboard assay) assesses combinatorial effects.
  • Controls : Ciprofloxacin (positive control) and solvent-only (negative control). Post-assay SEM imaging evaluates morphological changes in treated bacteria .

Q. How can researchers optimize regioselectivity in further functionalization of the isoxazole ring?

  • Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl selectively deprotonates positions adjacent to electron-withdrawing groups (e.g., Br). Pd-catalyzed cross-coupling (Suzuki with aryl boronic acids) targets the C5 position. Computational electrostatic potential maps guide site-selective electrophilic substitutions (e.g., nitration at C4) .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Nonlinear regression (four-parameter logistic model) fits dose-response curves to calculate EC50 values. Bootstrap resampling (1000 iterations) estimates confidence intervals. Toxicity thresholds (NOAEL/LOAEL) are derived using benchmark dose (BMD) modeling. Software tools include GraphPad Prism or R packages (drc, BMC) .

Q. How does molecular docking elucidate interactions between this compound and bacterial enzyme targets?

  • Methodological Answer : Docking (AutoDock Vina) into S. aureus enoyl-ACP reductase (PDB: 1BVR) identifies binding poses. Scoring functions (e.g., ΔG < -8 kcal/mol) prioritize high-affinity conformations. MD simulations (AMBER, 100 ns) validate binding stability. Mutagenesis studies (e.g., Ala-scanning) confirm critical residues (e.g., Tyr158) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.